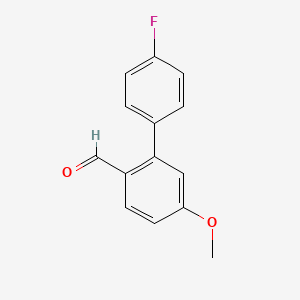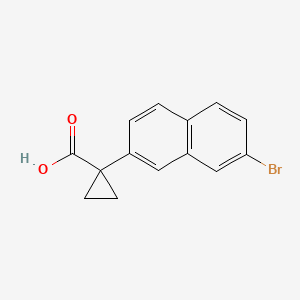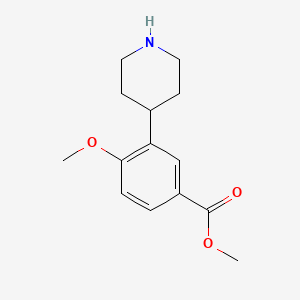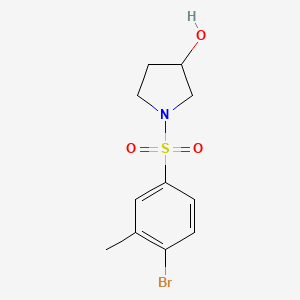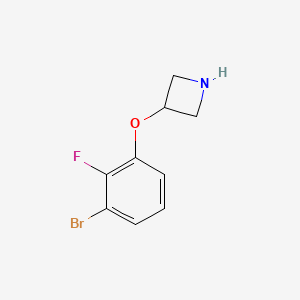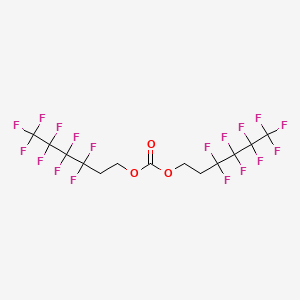
Bis(1H,1H,2H,2H-perfluorohexyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1H,1H,2H,2H-perfluorohexyl) carbonate: is a fluorinated organic compound with the molecular formula C_14H_6F_26O_3. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H,2H,2H-perfluorohexyl) carbonate typically involves the reaction of perfluorohexyl alcohol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6F13CH2OH+COCl2→C6F13CH2OCOOCH2C6F13+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1H,1H,2H,2H-perfluorohexyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield perfluorohexyl alcohol and carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Perfluorohexyl alcohol and carbon dioxide.
Substitution: Various substituted perfluorohexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(1H,1H,2H,2H-perfluorohexyl) carbonate is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with high thermal and chemical stability.
Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible coatings. Its resistance to protein adsorption and cell adhesion makes it suitable for medical devices and implants.
Industry: In industrial applications, this compound is used as a lubricant and in the formulation of specialty coatings. Its ability to repel water and oils makes it ideal for protective coatings in harsh environments.
Mécanisme D'action
The mechanism of action of Bis(1H,1H,2H,2H-perfluorohexyl) carbonate involves its interaction with various molecular targets. In surface modification applications, the compound forms a stable, hydrophobic layer that resists chemical and biological degradation. The perfluorinated chains provide a barrier that prevents the penetration of water, oils, and other contaminants.
Comparaison Avec Des Composés Similaires
- Bis(1H,1H,2H,2H-perfluorooctyl) carbonate
- Bis(1H,1H,2H,2H-perfluorodecyl) carbonate
Comparison: Bis(1H,1H,2H,2H-perfluorohexyl) carbonate is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. Compared to its longer-chain analogs, it offers better solubility and processability while maintaining excellent thermal and chemical stability.
Propriétés
Numéro CAS |
1132677-78-1 |
|---|---|
Formule moléculaire |
C13H8F18O3 |
Poids moléculaire |
554.17 g/mol |
Nom IUPAC |
bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl) carbonate |
InChI |
InChI=1S/C13H8F18O3/c14-6(15,8(18,19)10(22,23)12(26,27)28)1-3-33-5(32)34-4-2-7(16,17)9(20,21)11(24,25)13(29,30)31/h1-4H2 |
Clé InChI |
UBGPASCOGXQXLD-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


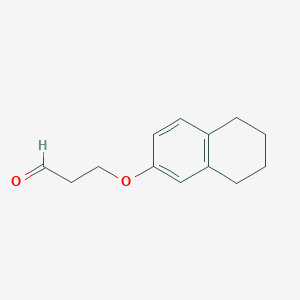
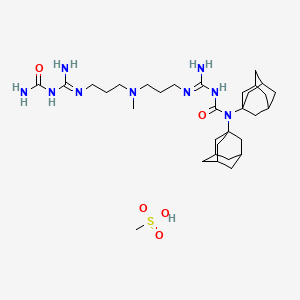
![N-[3-(Benzyloxy)-4-formylphenyl]acetamide](/img/structure/B15091399.png)


![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)
